molecular formula C17H26N2 B10879340 1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine

1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine

Cat. No.: B10879340
M. Wt: 258.4 g/mol
InChI Key: IJYLRRDOYJBNNB-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(3-methylbenzyl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopentyl-4-(3-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-cyclopentylpiperazine with 3-methylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of 1-cyclopentyl-4-(3-methylbenzyl)piperazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Hydrogenated products with reduced aromatic rings.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-cyclopentyl-4-(3-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-4-benzylpiperazine
  • 1-cyclopentyl-4-(4-methylbenzyl)piperazine
  • 1-cyclopentyl-4-(2-methylbenzyl)piperazine

Uniqueness

1-cyclopentyl-4-(3-methylbenzyl)piperazine is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with biological targets compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-cyclopentyl-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C17H26N2/c1-15-5-4-6-16(13-15)14-18-9-11-19(12-10-18)17-7-2-3-8-17/h4-6,13,17H,2-3,7-12,14H2,1H3

InChI Key

IJYLRRDOYJBNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3CCCC3

Origin of Product

United States

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